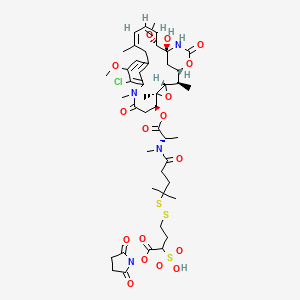

sulfo-SPDB-DM4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Sulfo-SPDB-DM4 is a compound utilized as a linker in antibody-drug conjugates (ADCs), specifically designed to enhance the delivery of cytotoxic agents to targeted cancer cells. This compound comprises a sulfonated version of the SPDB (Sulfo-Succinimidyl 4-(2-pyridyldithio)butanoate) linker, which is covalently attached to DM4, a potent microtubule inhibitor derived from maytansine. The structure of sulfo-SPDB-DM4 allows for selective targeting and release of the cytotoxic agent upon internalization by cancer cells, thereby minimizing systemic toxicity while maximizing therapeutic efficacy .

- Given the lack of information, the mechanism of action within biological systems or interaction with other compounds cannot be determined.

- No data exists on potential hazards associated with this compound, including toxicity, flammability, or reactivity.

The primary chemical reaction involving sulfo-SPDB-DM4 is its conjugation to antibodies through a disulfide bond. This reaction typically occurs under mild conditions, allowing for the preservation of the antibody's structure and function. Once internalized by target cells, the disulfide bond is cleaved, releasing DM4 within the lysosomal compartment. The mechanism of action involves several steps:

- Conjugation: The sulfo-SPDB linker reacts with available thiol groups on the antibody.

- Internalization: The ADC binds to specific antigens on the surface of cancer cells and is subsequently internalized.

- Release: Inside the cell, the acidic environment facilitates the cleavage of the disulfide bond, liberating DM4.

- Action: DM4 disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis .

Sulfo-SPDB-DM4 exhibits significant biological activity due to its ability to deliver DM4 selectively to cancerous cells. DM4 binds to tubulin, inhibiting microtubule polymerization, which is crucial for cell division. This mechanism induces apoptosis in rapidly dividing cancer cells while sparing normal cells, thereby reducing side effects associated with traditional chemotherapeutics . In preclinical studies, ADCs utilizing sulfo-SPDB-DM4 have shown enhanced potency against multidrug-resistant cell lines compared to other linkers .

The synthesis of sulfo-SPDB-DM4 involves several key steps:

- Preparation of SPDB Linker: The SPDB linker is synthesized by reacting succinimidyl-activated compounds with pyridyldithiol derivatives.

- Modification with Sulfonate Group: The linker is then modified to introduce a sulfonate group, enhancing its solubility and reactivity.

- Conjugation with DM4: Finally, DM4 is reacted with the sulfo-SPDB linker under controlled conditions to form sulfo-SPDB-DM4.

This process ensures that the final product retains high reactivity for conjugation with antibodies while maintaining stability in circulation .

Sulfo-SPDB-DM4 is primarily used in developing targeted cancer therapies through ADCs. Its applications include:

- Treatment of various cancers by delivering cytotoxic agents directly to tumor cells.

- Enhancing the therapeutic index of ADCs by improving selectivity and reducing off-target effects.

- Research applications in studying microtubule dynamics and cancer cell biology .

Several compounds share similarities with sulfo-SPDB-DM4 in terms of structure and function as linkers in ADCs:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| SPDB-DM1 | Non-sulfonated linker | Utilizes DM1 as a payload; less soluble than DM4 |

| SMCC-DM1 | Non-cleavable linker | More stable; releases payload only after full degradation |

| Sulfo-SMCC-DM4 | Non-cleavable linker | Enhanced stability; potential for broader toxicity |

| Maleimide-DM1 | Thiol-reactive linker | Reacts with cysteine residues; different release mechanism |

Sulfo-SPDB-DM4 stands out due to its cleavable nature and ability to release DM4 specifically within target cells, providing a balance between potency and safety .

This comprehensive overview highlights sulfo-SPDB-DM4's role as an innovative compound in targeted cancer therapy through antibody-drug conjugates, underscoring its unique properties and potential applications in oncology research and treatment strategies.

The synthesis of sulfo-SPDB (sulfosuccinimidyl 4-(2-pyridyldithio)butanoate) represents a critical component in the development of sulfo-SPDB-DM4 conjugates for antibody-drug conjugates. This water-soluble derivative of the SPDB linker incorporates a sulfonate group that significantly enhances solubility and reduces aggregation issues commonly encountered with hydrophobic linkers [1] [2].

Table 1: Sulfo-SPDB-DM4 Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₄₆H₆₃ClN₄O₁₇S₃ |

| Molecular Weight | 1075.66 g/mol |

| Chemical Name | 1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxo-4-(pyridin-2-yldisulfanyl)butane-2-sulfonic acid-DM4 conjugate |

| CAS Number | 1626359-59-8 |

| Storage Conditions | -20°C, dry and light-protected environment |

| Solubility | Water-soluble due to sulfonated linker |

| Stability | Stable under physiological conditions until cellular reduction |

Key Intermediate Compounds and Reaction Pathways

The stepwise synthesis of sulfo-SPDB involves several key intermediate compounds that must be carefully controlled to ensure high yield and purity. The primary synthetic pathway begins with 4-mercapto-4-methylpentanoic acid as a starting material, which undergoes a series of chemical transformations [3].

The initial step involves the formation of a disulfide bond through reaction with methyl methanethiolsulfonate, producing compound 8 as described in the literature [3]. This intermediate is subsequently converted to the N-hydroxysuccinimide ester, creating a reactive handle for subsequent coupling reactions. The reaction with N-methyl-L-alanine provides carboxylic acid 10, which serves as a crucial precursor in the synthesis pathway [3].

Critical intermediate compounds in the sulfo-SPDB synthesis include the pyridyldithio derivative, which provides the cleavable disulfide functionality essential for controlled payload release. The incorporation of the sulfonate group occurs through sulfonation reactions that require precise control of reaction conditions to prevent over-sulfonation or degradation of sensitive functional groups [1] [4].

The pyridyldithio moiety serves as a leaving group that facilitates conjugation to antibody cysteine residues while maintaining stability during circulation. Research has demonstrated that the disulfide bond stability can be modulated through steric hindrance, with gem-dimethyl substitution providing enhanced plasma stability compared to unhindered disulfide bonds [1].

Purification Techniques for Sulfonated Linkers

Purification of sulfonated linkers presents unique challenges due to their amphiphilic nature and sensitivity to certain purification conditions. Effective purification strategies must balance the removal of synthetic impurities while preserving the integrity of the sulfonate functionality and reactive linker components.

Table 2: Sulfo-SPDB Linker Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₂O₇S₃ |

| Molecular Weight | 406.45 g/mol |

| CAS Number | 1193111-39-5 |

| Linker Type | Cleavable disulfide linker |

| Cleavage Mechanism | Glutathione-mediated reduction |

| Relative Density | 1.66 g/cm³ (predicted) |

Chromatographic purification methods for sulfonated linkers typically employ reversed-phase high-performance liquid chromatography with carefully optimized mobile phase compositions. The presence of sulfonate groups requires adjustment of pH and ionic strength to ensure proper retention and resolution from synthetic byproducts [5] [6].

Hydrophobic interaction chromatography has emerged as a particularly effective technique for purifying sulfonated linkers, as it can separate compounds based on hydrophobicity differences while maintaining the integrity of ionic functional groups [7]. The method utilizes high salt concentrations to promote hydrophobic interactions, followed by gradual salt reduction for elution [6].

Ion exchange chromatography represents another critical purification approach, particularly for removing charged impurities and controlling the ionic form of the final product. Strong cation exchange resins can effectively separate sulfonated linkers from neutral and basic impurities while allowing for salt form optimization [6].

Precipitation-based purification methods have shown promise for large-scale preparation of sulfonated compounds. The use of barium carbonate for quantitative removal of excess sulfuric acid, as demonstrated in recent research, provides a simple and cost-efficient route for purification [5]. This approach leads to precipitation of excess acid as insoluble barium sulfate, which can be easily separated by filtration.

DM4 Production: Fermentation vs. Semi-Synthetic Approaches

The production of DM4 (N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)-maytansine) can be achieved through multiple methodologies, each with distinct advantages and limitations. The choice of production method significantly impacts cost, scalability, and supply chain considerations for antibody-drug conjugate manufacturing.

Table 3: DM4 Production Methods Comparison

| Method | Starting Material | Advantages | Disadvantages | Current Status |

|---|---|---|---|---|

| Fermentation | Maytenus ovatus extract/biosynthetic precursors | Potentially renewable; consistent quality | Complex bioengineering required; limited current success | Research/development stage |

| Semi-synthetic from maytansinol | Natural maytansinol | Well-established; scalable; cost-effective | Dependent on natural source availability | Commercially used |

| Total chemical synthesis | Synthetic building blocks | Complete synthetic control; no natural source dependency | Complex multi-step process; high cost | Research applications |

Semi-synthetic production represents the current industry standard for DM4 manufacturing. This approach utilizes maytansinol, derived from the natural product maytansine found in Maytenus ovatus, as the starting material [3] [8]. The semi-synthetic route involves acylation of maytansinol at the C-3 position with N-methyl-N-(4-methyl-4-methyldithio-1-oxopentyl)-L-alanine using dicyclohexylcarbodiimide and zinc chloride as coupling agents [3].

The semi-synthetic approach offers several advantages including established synthetic protocols, reliable scalability, and cost-effectiveness compared to total synthesis. The reaction proceeds through formation of a symmetrical anhydride intermediate, which subsequently reacts with maytansinol under zinc catalysis to form the desired ester linkage [3]. Purification involves careful chromatographic separation to remove coupling reagents and side products while maintaining the integrity of the sensitive maytansinoid structure.

Fermentative production of DM4 remains largely in the research and development phase, with significant challenges in establishing efficient biosynthetic pathways. While natural maytansine is produced by certain bacterial endosymbionts, engineering these complex biosynthetic pathways into tractable production organisms has proven technically challenging [9]. Recent advances in metabolic engineering have demonstrated the feasibility of producing related compounds through fermentation, suggesting potential future applications for DM4 production [9].

The development of fermentative approaches requires extensive bioengineering of host organisms to express the necessary enzymatic machinery for maytansinoid biosynthesis. This includes polyketide synthases, methyltransferases, and other specialized enzymes involved in the complex biosynthetic pathway [9]. While fermentation offers the potential for renewable production and reduced dependence on natural sources, current technical limitations have prevented widespread commercial implementation.

Total chemical synthesis provides complete synthetic control but involves significantly more complex multi-step processes. The total synthesis of maytansine and related compounds requires sophisticated organic chemistry techniques and multiple purification steps, making it less economically viable for large-scale production [10]. However, total synthesis enables the preparation of structural analogs and provides insights into structure-activity relationships that inform drug development efforts.

Conjugation Optimization Strategies

Optimization of conjugation conditions represents a critical factor in achieving reproducible and efficacious antibody-drug conjugates. The conjugation process must balance multiple parameters including drug-to-antibody ratio, conjugation site selectivity, reaction efficiency, and product stability.

Controlled Lysine vs. Cysteine Coupling Techniques

The choice between lysine and cysteine conjugation significantly impacts the properties and performance of the resulting antibody-drug conjugate. Each approach offers distinct advantages and presents specific technical challenges that must be addressed through careful optimization.

Lysine conjugation utilizes the nucleophilic amino groups present on lysine residues throughout the antibody structure [11] [12]. Native IgG1 antibodies contain approximately 90 lysine residues, with about 40 being solvent-accessible and available for conjugation [1] [11]. The conjugation typically proceeds through acylation chemistry using activated esters such as N-hydroxysuccinimide derivatives.

The heterogeneity inherent in lysine conjugation arises from the statistical distribution of conjugation sites across multiple available residues. Under typical conjugation conditions, 8-10 kinetically preferred sites participate in the attachment process, resulting in ADCs with DAR values ranging from 0 to 8 [1]. This heterogeneity can be partially controlled through careful optimization of reaction stoichiometry and conditions.

Site-specific lysine conjugation approaches have been developed to address heterogeneity concerns. These methods rely on engineering antibodies to introduce highly reactive lysine residues at specific locations or utilizing chemical selectivity based on the local microenvironment [12] [13]. Examples include the K-lock technology that selectively modifies the K188 site of kappa light chains and phospha-Mannich reactions targeting the K183 position of trastuzumab Fab [12].

Cysteine conjugation exploits the reactivity of cysteine residues obtained through partial reduction of interchain disulfide bonds [1] [14]. Native IgG1 antibodies contain four interchain disulfide bonds that can be selectively reduced to provide reactive cysteine residues for conjugation. The maleimide-thiol reaction represents the most commonly employed chemistry for cysteine conjugation.

The advantage of cysteine conjugation lies in its reduced heterogeneity compared to lysine approaches, as only four interchain disulfide bonds are available for reduction and subsequent conjugation [1]. This results in more predictable DAR distributions and improved batch-to-batch consistency. However, cysteine conjugation can impact antibody stability by disrupting native disulfide bond structure.

Cysteine rebridging approaches have emerged as advanced conjugation strategies that restore disulfide connectivity while incorporating the drug payload [15] [14]. These methods use bifunctional reagents that can react with both cysteine residues from a reduced disulfide bond, effectively rebridging the connection while attaching the drug. Disulfone compounds represent the most established reagents for this approach, demonstrating good serum stability and antitumor activity [15].

Recent innovations in cysteine conjugation include the development of engineered cysteine approaches (THIOMAB technology) that introduce specific cysteine residues at defined positions [13]. This technology enables site-specific conjugation while maintaining native antibody structure and provides improved therapeutic indices compared to conventional conjugation methods.

Drug-to-Antibody Ratio Optimization

Drug-to-antibody ratio optimization represents a critical parameter that directly influences therapeutic efficacy, pharmacokinetics, and toxicity profiles of antibody-drug conjugates. The optimal DAR typically ranges from 2 to 4, balancing sufficient payload delivery with acceptable safety profiles [16] [17].

Table 4: Drug-to-Antibody Ratio Optimization Strategies

| Strategy | Method | DAR Range Achievable | Homogeneity |

|---|---|---|---|

| Stoichiometric control | Adjust molar ratio of payload to antibody | 2-4 (average) | Heterogeneous |

| Site-specific conjugation | Engineer specific cysteine/lysine sites | 2-4 (homogeneous) | Homogeneous |

| Enzymatic conjugation | Use transglutaminase or sortase enzymes | 1-2 (site-specific) | Homogeneous |

| Reaction condition optimization | Control pH, temperature, time | 3-4 (optimized) | Improved |

| Purification-based enrichment | Chromatographic separation of DAR species | 4 (enriched) | Enhanced |

Stoichiometric control remains the most straightforward approach for DAR optimization, involving careful adjustment of the molar ratio between linker-payload and antibody [16] [18]. This method requires thorough understanding of reaction kinetics and the availability of reactive sites under specific conditions. Typically, the linker-payload is added in controlled excess to achieve target DAR values while minimizing over-conjugation.

The relationship between linker-payload equivalents and resulting DAR follows complex kinetics influenced by site accessibility, reaction pH, temperature, and incubation time [16]. Real-time monitoring techniques have been developed to enable process optimization and quality control during conjugation reactions [16]. These approaches utilize rapid deglycosylation followed by liquid chromatography-mass spectrometry analysis to provide DAR measurements within 15 minutes.

Site-specific conjugation strategies offer superior control over DAR distribution by limiting conjugation to defined sites [18] [12]. These approaches include engineered cysteine technology, enzymatic conjugation using transglutaminase or sortase enzymes, and chemical selectivity based on local protein environments. Site-specific methods typically achieve more homogeneous DAR distributions with improved batch-to-batch consistency.

Enzymatic conjugation represents an emerging approach for DAR control, utilizing enzymes such as transglutaminase to catalyze site-specific conjugation at glutamine residues [18] [12]. The lysine acylation using conjugation enzymes approach employs SUMO-conjugating enzymes to identify specific IKXE sequences for targeted modification [12]. These methods offer high specificity but require protein engineering to introduce appropriate recognition sequences.

Process optimization strategies focus on controlling reaction conditions to achieve desired DAR values while maintaining product quality [18]. Parameters including pH, temperature, buffer composition, and reaction time significantly influence conjugation efficiency and selectivity. Lower temperatures have been shown to increase the abundance of DAR4 species in some systems, with conjugation primarily occurring in the Fab region [15].

Purification-based DAR enrichment utilizes chromatographic separation to isolate specific DAR species from heterogeneous conjugation mixtures [19] [20]. Hydrophobic interaction chromatography represents the method of choice for cysteine-linked ADCs, as the increasing hydrophobicity with higher DAR values enables effective separation [19] [20]. This approach can enrich for specific DAR species, such as DAR4, to improve product homogeneity.

Advanced conjugation platforms such as WuXiDAR4 technology utilize metal ion coordination during the reduction step to achieve preferential conjugation at specific disulfide bonds [15]. This approach can achieve over 70% DAR4 species, which can be further enriched to over 95% through column chromatography. Such platforms demonstrate improved efficacy and broader therapeutic windows compared to conventional random conjugation methods.

The optimization of DAR for sulfo-SPDB-DM4 conjugates requires careful consideration of the linker's chemical properties and their impact on conjugation efficiency. The sulfonated nature of the linker can influence reaction kinetics and product distribution, necessitating specific optimization protocols for this particular linker-payload combination [1].